Skyrin
Skyrin
A non-peptidic anti-diabetic agent and a receptor-selective glucagon antagonist. Also acts as an antioxidant, free radical and singlet oxygen species scavenger.
Skyrin is a fungal metabolite characterized by a bisanthraquinone structure. It interferes with glucagon signaling through adenylate cyclase without binding to the glucagon receptor. At 10 μM, skyrin reduces both glucagon-stimulated cAMP production and glycogenolysis. It does not interfere with epinephrine or glucagon-like peptide 1 effects on these parameters.
Skyrin is a fungal metabolite characterized by a bisanthraquinone structure. It interferes with glucagon signaling through adenylate cyclase without binding to the glucagon receptor. At 10 μM, skyrin reduces both glucagon-stimulated cAMP production and glycogenolysis. It does not interfere with epinephrine or glucagon-like peptide 1 effects on these parameters.
Brand Name:
Vulcanchem
CAS No.:
602-06-2
VCID:
VC21232174
InChI:
InChI=1S/C30H18O10/c1-9-3-11-19(13(31)5-9)29(39)23-17(35)7-15(33)21(25(23)27(11)37)22-16(34)8-18(36)24-26(22)28(38)12-4-10(2)6-14(32)20(12)30(24)40/h3-8,31-36H,1-2H3
SMILES:
CC1=CC(=C2C(=C1)C(=O)C3=C(C(=CC(=C3C2=O)O)O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C=C(C=C6C5=O)C)O)O
Molecular Formula:
C30H18O10
Molecular Weight:
538.5 g/mol
Skyrin
CAS No.: 602-06-2
Cat. No.: VC21232174
Molecular Formula: C30H18O10
Molecular Weight: 538.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | A non-peptidic anti-diabetic agent and a receptor-selective glucagon antagonist. Also acts as an antioxidant, free radical and singlet oxygen species scavenger. Skyrin is a fungal metabolite characterized by a bisanthraquinone structure. It interferes with glucagon signaling through adenylate cyclase without binding to the glucagon receptor. At 10 μM, skyrin reduces both glucagon-stimulated cAMP production and glycogenolysis. It does not interfere with epinephrine or glucagon-like peptide 1 effects on these parameters. |
|---|---|
| CAS No. | 602-06-2 |
| Molecular Formula | C30H18O10 |
| Molecular Weight | 538.5 g/mol |
| IUPAC Name | 2,4,5-trihydroxy-7-methyl-1-(2,4,5-trihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione |
| Standard InChI | InChI=1S/C30H18O10/c1-9-3-11-19(13(31)5-9)29(39)23-17(35)7-15(33)21(25(23)27(11)37)22-16(34)8-18(36)24-26(22)28(38)12-4-10(2)6-14(32)20(12)30(24)40/h3-8,31-36H,1-2H3 |
| Standard InChI Key | MQSXZQXHIJMNAF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)C(=O)C3=C(C(=CC(=C3C2=O)O)O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C=C(C=C6C5=O)C)O)O |
| Canonical SMILES | CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)C)O)O |
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